
3'-Bromo-3-(3-methylphenyl)propiophenone
Overview
Description
3'-Bromo-3-(3-methylphenyl)propiophenone is a useful research compound. Its molecular formula is C16H15BrO and its molecular weight is 303.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry Applications
Bromophenol derivatives, including structures similar to 3'-Bromo-3-(3-methylphenyl)propiophenone, have been extensively studied for their biological activities. For example, bromophenols isolated from marine algae have demonstrated significant antioxidant and anticancer activities. These compounds have been evaluated against human cancer cell lines, showcasing their potential in cancer therapy and prevention. Notably, synthesized methylated and acetylated derivatives of natural bromophenols showed enhanced antioxidant and anticancer activities, indicating their promise for further drug development (Dong et al., 2022). Similarly, bromophenols have been investigated for their inhibitory effects on carbonic anhydrase enzymes, which are targets for the treatment of various diseases (Akbaba et al., 2013).
Material Science and Organic Synthesis
In the realm of material science, bromophenol derivatives have been utilized in the synthesis of novel polymers and materials with unique properties. For instance, novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units have been synthesized, showing promise in applications requiring specific thermal, optical, and electrochemical properties (Tapia et al., 2010). These materials could have applications in electronic devices, sensors, and as components in smart materials.
Antioxidant and Antimicrobial Activities
The natural and synthetic bromophenols derived from marine sources have shown potent antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases. These compounds exhibit stronger activities than some commercially available antioxidants, suggesting their potential as natural preservatives or in dietary supplements (Olsen et al., 2013). Additionally, certain bromophenols have demonstrated antimicrobial activities against a range of bacteria, further highlighting their potential in pharmaceutical applications and as bioactive compounds in health-related products (Xu et al., 2003).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and leading to a range of physiological effects .
Mode of Action
It’s known that the compound can participate in various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure and function of the compound’s targets, potentially altering their activity .
Biochemical Pathways
Similar compounds are known to influence a variety of biochemical pathways, leading to downstream effects on cellular function .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
The compound’s chemical reactions could potentially lead to changes in the structure and function of its targets, influencing cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3’-Bromo-3-(3-methylphenyl)propiophenone . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
3’-Bromo-3-(3-methylphenyl)propiophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of o-, m-, and p-isomers of (±)-2-[3-(hydroxybenzoyl)phenyl] propanoic acid . The nature of these interactions often involves the formation of covalent bonds, which can alter the activity of the enzymes and proteins involved.
Cellular Effects
The effects of 3’-Bromo-3-(3-methylphenyl)propiophenone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the synthesis of 2-(methylamino)-1-(3-bromophenyl)propan-1-one, which can alter cellular metabolic pathways . These changes can lead to variations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3’-Bromo-3-(3-methylphenyl)propiophenone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with certain enzymes can result in the conversion of ketones into corresponding alcohols, introducing new hydrogen atoms into the molecular structure . These molecular changes can significantly impact biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Bromo-3-(3-methylphenyl)propiophenone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to 3’-Bromo-3-(3-methylphenyl)propiophenone in in vitro or in vivo studies can lead to sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of 3’-Bromo-3-(3-methylphenyl)propiophenone vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on biochemical pathways, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular function . High doses can result in toxicity, affecting the overall health and function of the organism.
Metabolic Pathways
3’-Bromo-3-(3-methylphenyl)propiophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of 3’-Bromo-3-(3-methylphenyl)propiophenone within cells and tissues are essential for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within specific tissues, affecting its overall efficacy and function.
Subcellular Localization
The subcellular localization of 3’-Bromo-3-(3-methylphenyl)propiophenone plays a critical role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can impact its interactions with other biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
1-(3-bromophenyl)-3-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-12-4-2-5-13(10-12)8-9-16(18)14-6-3-7-15(17)11-14/h2-7,10-11H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGSRFGHEHVRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644069 | |
| Record name | 1-(3-Bromophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-59-5 | |
| Record name | 1-Propanone, 1-(3-bromophenyl)-3-(3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


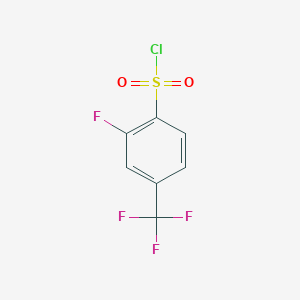

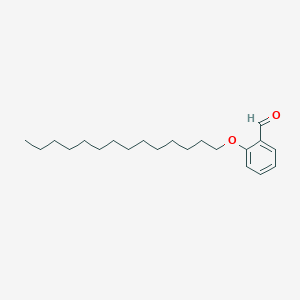


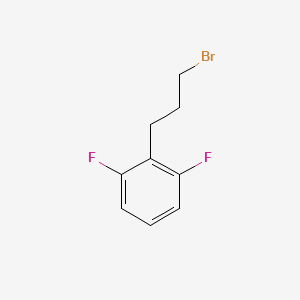
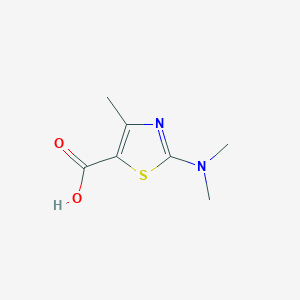
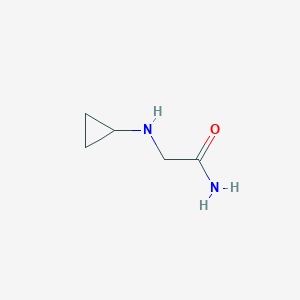

![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)




